(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
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Description
“(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide” is a chemical compound with the molecular formula C14H13ClN4. It is also known by alternate names such as “(2-chlorophenyl)methyl-(4,6-dimethyl-2-pyrimidinyl)cyanamide” and "(2-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide" .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Chemical Reactions Analysis
The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the formation of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C14H13ClN4. Its molecular weight is 272.74 .Future Directions
The interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide, according to quantum-chemical calculations, X-ray diffraction, and spectral characteristics of a product obtained, leads exclusively to 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one . This suggests potential future directions for research and development involving “(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide”.
Properties
IUPAC Name |
(2-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-5-3-4-6-13(12)15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQJGKESRSPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=CC=C2Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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